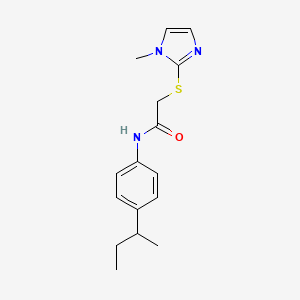

N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide, also known as BISA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BISA is a thiol-based compound that has been synthesized using a specific method, which will be discussed in This paper aims to provide an overview of BISA, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antidepressant Effects

N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide, as part of the broader category of NMDA receptor antagonists, has been studied for its potential antidepressant effects. Research has shown that subanesthetic doses of ketamine, a related NMDA receptor antagonist, can significantly improve depressive symptoms within 72 hours after administration. This highlights a potential role for NMDA receptor-modulating drugs in the treatment of depression (Berman et al., 2000).

Impact on Cognitive Function

Studies have also explored the impact of NMDA receptor antagonists on cognitive functions. Ketamine, for example, has been found to impair episodic memory and procedural learning without affecting aspects of executive functioning. These findings suggest a selective pattern of impairments to memory systems that are crucial for understanding the cognitive side effects of such compounds (Morgan et al., 2004).

Effects on Sensory Perception and Psychotic Symptoms

Another area of research has focused on the effects of NMDA receptor antagonists on sensory perception and the induction of psychotic symptoms. It has been demonstrated that ketamine can alter sensory perception, including pain perception, and induce schizophrenia-like symptoms in healthy volunteers. These effects are dose-dependent and highlight the complex interactions between NMDA receptor antagonists and sensory as well as perceptual processes (Øye et al., 1992).

Potential for Addiction and Misuse

While investigating therapeutic applications, researchers have also highlighted the potential for addiction and misuse associated with NMDA receptor antagonists. Studies have shown that ketamine can impair response inhibition and is positively reinforcing in healthy volunteers, suggesting a risk for abuse. These findings are crucial for evaluating the safety profile of related compounds, including N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide, when considering their potential therapeutic use (Morgan et al., 2003).

properties

IUPAC Name |

N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-4-12(2)13-5-7-14(8-6-13)18-15(20)11-21-16-17-9-10-19(16)3/h5-10,12H,4,11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBHNTDAWYDYBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2608075.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2608076.png)

![N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2608079.png)

![8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol](/img/structure/B2608083.png)

![N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2608086.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2608088.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2608090.png)

![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2608094.png)